N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is a compound belonging to the benzothiazole family, characterized by the presence of a benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The initial step involves the synthesis of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Chlorination: The benzothiazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.
Hydrazide Formation: The chlorinated benzothiazole is reacted with hydrazine hydrate to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and chlorination steps, ensuring consistent quality and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions often carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biological pathways. For example, its anti-inflammatory activity may be mediated through inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,3-benzothiazole-2-carbohydrazide
- 1,3-Benzothiazole-2-carbohydrazide
- 6-Chloro-1,3-benzothiazole
Uniqueness
N’-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide is unique due to the presence of both a chloro and carbohydrazide functional group within the benzothiazole framework. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other benzothiazole derivatives.
This compound’s unique structure and reactivity make it a valuable subject of study in various fields, from synthetic chemistry to medicinal research.
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4OS2/c16-8-5-6-10-12(7-8)23-15(18-10)20-19-13(21)14-17-9-3-1-2-4-11(9)22-14/h1-7H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPHOMTWYGFTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.